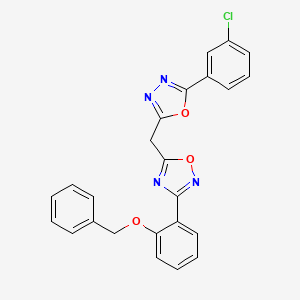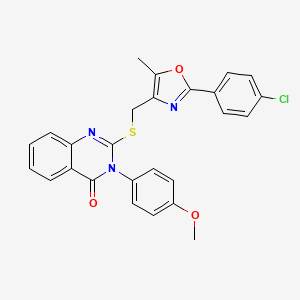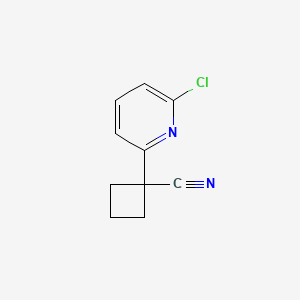
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile
Vue d'ensemble
Description
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring attached to a carbonitrile group and a 6-chloropyridin-2-yl group . The InChI Key for this compound is not provided in the available sources .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The boiling point and other physical and chemical properties are not provided in the available sources .Applications De Recherche Scientifique
Photodegradation Studies
1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, as a derivative of 2-Chloropyridine, has been studied in the context of photodegradation in aqueous solutions. The research highlights the formation and identification of intermediate products during photolytic treatment, along with their genotoxic effects on human lymphocytes. This study contributes to understanding the environmental impact and transformation of chloropyridine derivatives (Skoutelis et al., 2017).
Antiviral Activity
Research has been conducted on the synthesis and reactions of derivatives related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile, examining their antiviral properties. This includes exploring the structural formation and biological assessment of these compounds, providing insights into their potential use in antiviral therapy (Attaby et al., 2007).
Chemical Reactions and Molecular Characterization
Studies have also focused on the reactions and molecular characteristics of compounds similar to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile. This includes understanding their reaction with various reagents, elucidating their chemical structures, and evaluating their properties through different spectroscopic techniques (Oda et al., 1999).
Fluorescent Probes for Mercury Ion
Research involving derivatives of 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile has led to the development of efficient fluorescent probes for detecting mercury ions. This application is particularly important in environmental monitoring and analytical chemistry (Shao et al., 2011).
Synthesis and Optical Properties
The synthesis of novel compounds related to 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile and their optical properties have been investigated. This research contributes to the development of new materials with potential applications in optoelectronics and photonics (Zedan et al., 2020).
Safety and Hazards
The safety information available indicates that this compound should be handled with care. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and avoiding contact with air and water due to potential violent reactions and possible flash fire . The compound should be stored under inert gas and protected from moisture . The container should be kept tightly closed .
Propriétés
IUPAC Name |
1-(6-chloropyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUUAIHPSDYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

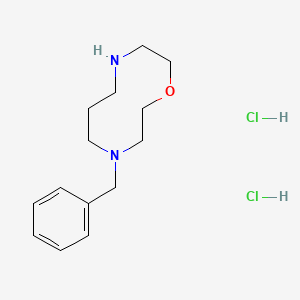
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)

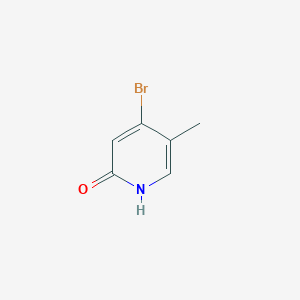
![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)
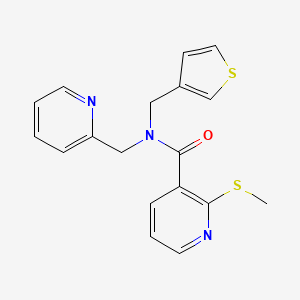
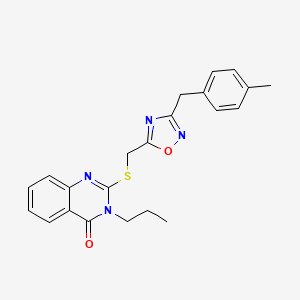
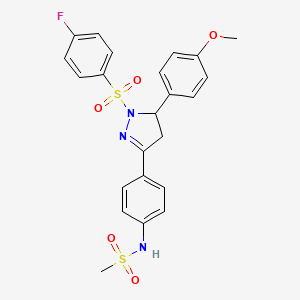
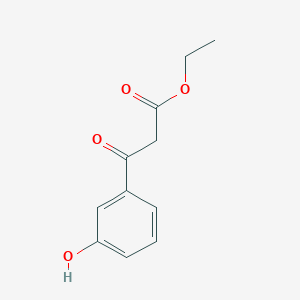


![N-(1-methoxypropan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2958636.png)
